Isosorbide dinitrate

概要

説明

イソソルビド二硝酸塩は、主に狭心症と心不全の治療に使用される血管拡張薬です。 硝酸塩薬のファミリーに属し、血管を拡張して血液がより簡単に流れるようにし、心臓の負担を軽減することで効果を発揮します 。 この化合物は、特に、ヒドララジンと併用した場合、収縮期心不全に有効です .

準備方法

合成経路と反応条件: イソソルビド二硝酸塩は、ソルビトールから脱水反応によって得られるイソソルビドから合成されます 。この調製には、硫酸を触媒として使用して、イソソルビドを硝酸でニトロ化することが含まれます。 反応条件は、通常、ニトロ化プロセスの発熱性を制御するために低温を維持することが含まれます .

工業生産方法: 工業環境では、イソソルビド二硝酸塩は、イソソルビドを硝酸と硫酸の混合物に溶解させることで製造されます。 反応混合物を冷却し、生成物を析出させ、洗浄して精製します 。このプロセスは、副生成物の生成を最小限に抑えながら収量を最大化するように設計されています。

化学反応の分析

反応の種類: イソソルビド二硝酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: 血管拡張効果をもたらす活性種である一酸化窒素を生成するために酸化することができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸や酸素が含まれます。

還元: 触媒の存在下で水素ガスなどの還元剤を使用できます。

主要な生成物:

酸化: 一酸化窒素。

還元: イソソルビドモノ硝酸塩。

4. 科学研究への応用

イソソルビド二硝酸塩は、科学研究において幅広い用途があります。

科学的研究の応用

Cardiovascular Applications

1.1 Treatment of Heart Failure

Isosorbide dinitrate is frequently used in combination with hydralazine for treating heart failure with reduced ejection fraction (HFrEF), particularly among African-American patients. The African-American Heart Failure Trial (A-HeFT) demonstrated that this combination significantly reduced mortality and hospitalization rates compared to placebo . In this study, the addition of hydralazine-isosorbide dinitrate therapy resulted in a 43% reduction in mortality among participants .

Table 1: Efficacy of this compound in Heart Failure

| Study | Population | Outcome | Result |

|---|---|---|---|

| A-HeFT | African-American patients | Mortality reduction | 43% reduction |

| V-HeFT II | Mixed racial groups | Mortality comparison | ISDN less effective than ACE inhibitors |

| Hydralazine + ISDN | Advanced heart failure | Quality of life improvement | P = 0.02 (significant improvement) |

1.2 Angina Pectoris

This compound is primarily indicated for managing angina pectoris. It acts by dilating coronary vessels, thus improving oxygen delivery to myocardial tissues. This effect is crucial during episodes of angina, where oxygen demand exceeds supply due to narrowed coronary arteries .

Gastrointestinal Applications

2.1 Treatment of Achalasia

In a clinical trial involving patients with achalasia, sublingual this compound was shown to significantly reduce lower esophageal sphincter pressure, thus improving esophageal emptying compared to nifedipine . This suggests its utility in managing symptoms related to achalasia by facilitating smoother passage of food through the esophagus.

Table 2: Effects of this compound on Esophageal Conditions

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Ferreira-Filho et al. | Achalasia | Sublingual ISDN | Significant reduction in sphincter pressure |

| Comparison with Nifedipine | Achalasia | Nifedipine | Less effective than ISDN |

Emergency Medicine

3.1 Cyanide Poisoning

Recent studies have explored the potential of this compound as an antidote for cyanide poisoning. In animal models, administration of this compound shortly after exposure to cyanide improved survival rates significantly compared to untreated controls . This finding opens avenues for further research into its application in emergency medicine.

Table 3: Efficacy of this compound in Cyanide Poisoning

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Lavon et al. | Rabbit model | ISDN administration | 83% survival rate post-exposure |

作用機序

イソソルビド二硝酸塩は、体内で一酸化窒素に変換されることで効果を発揮します。一酸化窒素はグアニル酸シクラーゼを活性化し、環状グアノシン一リン酸(cGMP)のレベルを増加させます。 これは、平滑筋繊維のミオシン軽鎖の脱リン酸化につながり、弛緩と血管拡張を引き起こします 。 主要な分子標的は、血管平滑筋細胞であり、そこで心臓への前負荷と後負荷を減少させます .

6. 類似の化合物との比較

イソソルビド二硝酸塩は、ニトログリセリンやイソソルビドモノ硝酸塩などの他の硝酸塩と比較されることがよくあります。

ニトログリセリン: 両方の化合物は狭心症の治療に使用されますが、ニトログリセリンはイソソルビド二硝酸塩と比較して作用発現が速く、効果持続時間が短い.

イソソルビドモノ硝酸塩: この化合物は、イソソルビド二硝酸塩の代謝物であり、半減期が長く、より持続的な効果をもたらします.

独自性: イソソルビド二硝酸塩の作用発現が遅く、効果持続時間が長いことから、狭心症や心不全の慢性管理に特に役立ち、ニトログリセリンと比較してより安定した治療効果を提供します .

類似の化合物:

- ニトログリセリン

- イソソルビドモノ硝酸塩

- アミルニトライト

結論として、イソソルビド二硝酸塩は、臨床および研究の両方において、多用途で貴重な化合物であり、心臓血管疾患の長期管理に適した独自の特性を備えています。

類似化合物との比較

- Nitroglycerin

- Isosorbide mononitrate

- Amyl nitrite

生物活性

Isosorbide dinitrate (ISDN) is a well-known organic nitrate primarily used in the management of angina pectoris and heart failure. Its biological activity is largely attributed to its conversion to nitric oxide (NO) in the body, leading to vasodilation and various cardiovascular effects. This article delves into the pharmacodynamics, clinical applications, and research findings related to ISDN.

The primary mechanism by which ISDN exerts its effects involves the following steps:

- Conversion to Nitric Oxide : Upon administration, ISDN is metabolized to release NO, which activates guanylate cyclase.

- Increase in cGMP : The activation of guanylate cyclase leads to an increase in cyclic guanosine monophosphate (cGMP) levels.

- Smooth Muscle Relaxation : Elevated cGMP activates protein kinases that phosphorylate myosin light chains, resulting in smooth muscle relaxation and vasodilation .

Pharmacokinetics

- Absorption : ISDN is nearly completely absorbed after oral dosing, but its bioavailability varies significantly due to first-pass metabolism, averaging around 25% .

- Half-life : The half-life of ISDN is approximately 1 hour .

- Volume of Distribution : Ranges from 2 to 4 L/kg .

- Protein Binding : Very low protein binding is observed .

Clinical Applications

ISDN is primarily used for:

- Angina Pectoris Management : It provides both immediate relief and prophylactic benefits against anginal attacks.

- Heart Failure Treatment : Particularly in combination with hydralazine for patients with reduced left ventricular ejection fraction .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of ISDN:

- Multi-Center Study on Angina :

- Tolerance Development :

- Neuroprotective Effects :

- Cyanide Poisoning Antidote :

Adverse Effects

Common side effects associated with ISDN include:

- Headaches : Often reported but tend to diminish over time.

- Hypotension : Can occur due to vasodilation effects.

- Tachycardia : May result as a compensatory mechanism during vasodilation .

Summary Table of Key Findings

| Study/Trial | Population | Findings | |

|---|---|---|---|

| Multi-Center Study | 200 coronary patients | Improved anginal symptoms with ISMN vs. ISDN | ISMN preferred for frequent angina attacks |

| Tolerance Study | Heart failure patients | Tolerance develops with frequent dosing | Intermittent dosing recommended |

| Neuroprotection Study | Rat model | Reduced oxidative stress and improved monoamines | Potential neuroprotective agent |

| Cyanide Poisoning Study | Rabbit model | High survival rates post-cyanide exposure | Potential emergency treatment |

特性

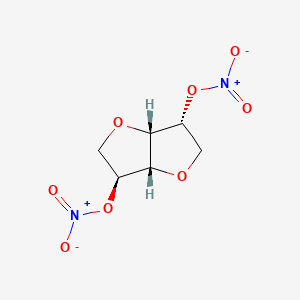

IUPAC Name |

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYKHGMNXAOIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-33-2 | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。